molecular formula C23H21BrN2O6S B4936240 ethyl 2-[2-bromo-4-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate

ethyl 2-[2-bromo-4-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate

Cat. No.: B4936240
M. Wt: 533.4 g/mol
InChI Key: JFLLTLBEFPONCW-GZTJUZNOSA-N
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Description

Ethyl 2-[2-bromo-4-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate is a complex organic compound with a variety of functional groups, including ester, bromine, and thiazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-bromo-4-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate typically involves multiple steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.

    Esterification: The ester group is introduced by reacting the corresponding acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-bromo-4-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The thiazolidine ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized thiazolidine derivatives.

    Reduction: Reduced thiazolidine derivatives.

    Hydrolysis: Corresponding acid and ethanol.

Scientific Research Applications

Ethyl 2-[2-bromo-4-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-[2-bromo-4-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar ester and bromine functional groups.

    4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Similar aromatic structure with bromine and ethoxy groups.

    Ethyl 2-bromo-(4-bromophenyl)acetate: Contains bromine and ester groups.

Properties

IUPAC Name

ethyl 2-[2-bromo-4-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O6S/c1-3-30-16-8-6-15(7-9-16)26-22(29)17(21(28)25-23(26)33)11-14-5-10-19(18(24)12-14)32-13-20(27)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,25,28,33)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLLTLBEFPONCW-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)OCC)Br)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)OCC)Br)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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